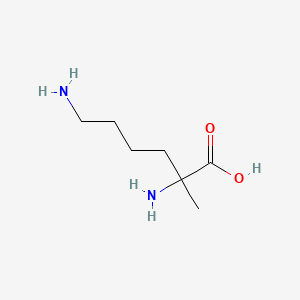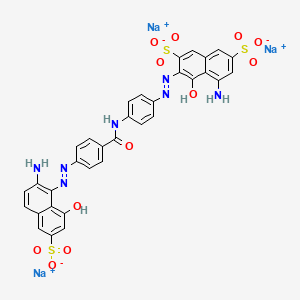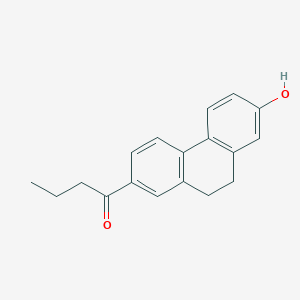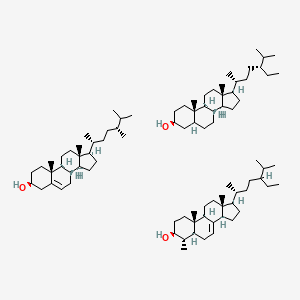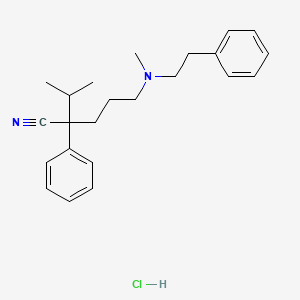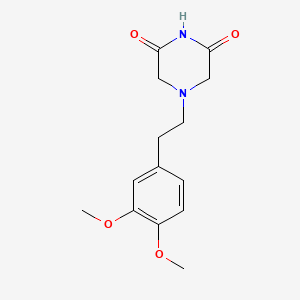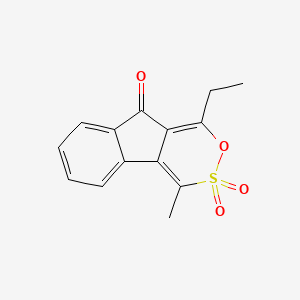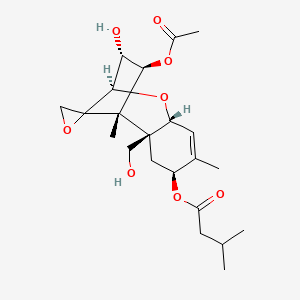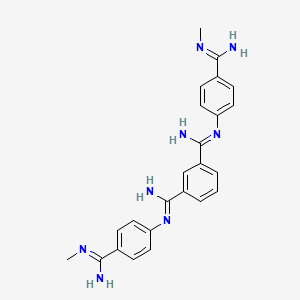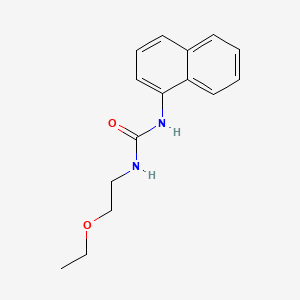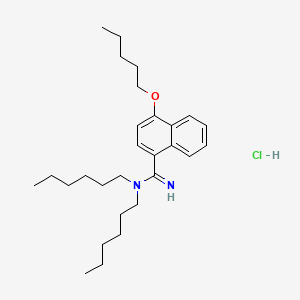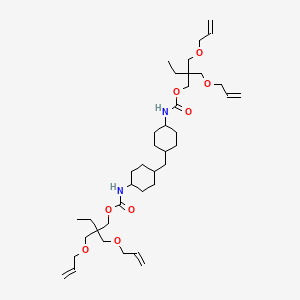
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate is a complex organic compound with the molecular formula C₃₉H₆₆N₂O₈ It is known for its unique structure, which includes multiple allyloxy groups and a methylenedi-4,1-cyclohexanediyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate typically involves the reaction of methylenedi-4,1-cyclohexanediyl diisocyanate with 2,2-bis((allyloxy)methyl)butanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the dicarbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification and isolation to ensure the final product’s quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The allyloxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism by which Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate exerts its effects involves its interaction with specific molecular targets. The allyloxy groups and the dicarbamate linkage play crucial roles in its reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)biscarbamate
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2-Methyl-1,4-phenylene Bis[4-[[[4-(acryloyloxy)butoxy]carbonyl]oxy]benzoate]
Uniqueness
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate is unique due to its specific combination of allyloxy groups and the methylenedi-4,1-cyclohexanediyl core. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
68391-53-7 |
|---|---|
Fórmula molecular |
C39H66N2O8 |
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
2,2-bis(prop-2-enoxymethyl)butyl N-[4-[[4-[2,2-bis(prop-2-enoxymethyl)butoxycarbonylamino]cyclohexyl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C39H66N2O8/c1-7-21-44-26-38(11-5,27-45-22-8-2)30-48-36(42)40-34-17-13-32(14-18-34)25-33-15-19-35(20-16-33)41-37(43)49-31-39(12-6,28-46-23-9-3)29-47-24-10-4/h7-10,32-35H,1-4,11-31H2,5-6H3,(H,40,42)(H,41,43) |
Clave InChI |
JHDHGEWZDLMHRO-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCC=C)(COCC=C)COC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCC(CC)(COCC=C)COCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


